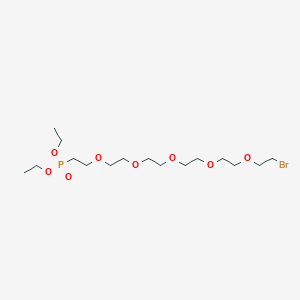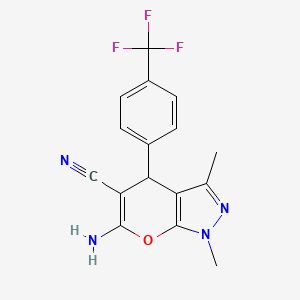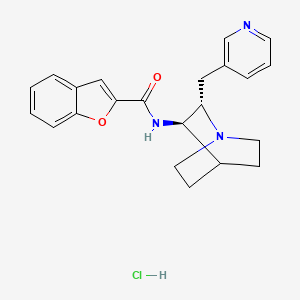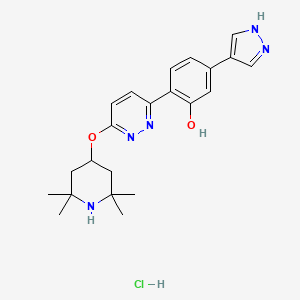
Bromo-PEG5-phosphonsäure-diethylester
Übersicht
Beschreibung
Bromo-PEG5-phosphonic acid diethyl ester is a polyethylene glycol (PEG)-based linker used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). These chimeras are heterobifunctional molecules designed to induce protein degradation by exploiting the intracellular ubiquitin-proteasome system . The compound is characterized by its bromine atom and hydrophilic PEG chain, which enhance its solubility in aqueous media and make it a good leaving group for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Bromo-PEG5-phosphonic acid diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways
Medicine: Utilized in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials with enhanced properties.
Wirkmechanismus
Target of Action
Bromo-PEG5-phosphonic acid diethyl ester is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target’s ubiquitination and subsequent degradation by the proteasome .
Mode of Action
The compound acts as a linker in the synthesis of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromo-PEG5-phosphonic acid diethyl ester provides the connection between these two ligands, enabling the formation of a ternary complex that brings the target protein and E3 ligase into close proximity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, bromo-PEG5-phosphonic acid diethyl ester indirectly influences this pathway, leading to the selective degradation of the target proteins .
Pharmacokinetics
The presence of the peg (polyethylene glycol) chain in the molecule is known to enhance solubility and potentially improve bioavailability .
Result of Action
The result of the action of bromo-PEG5-phosphonic acid diethyl ester is the selective degradation of target proteins . By acting as a linker in PROTACs, it enables the recruitment of an E3 ubiquitin ligase to a specific target protein. This leads to the ubiquitination and subsequent degradation of the target protein, altering cellular processes that depend on the function of that protein .
Action Environment
The action of bromo-PEG5-phosphonic acid diethyl ester, like all PROTAC linkers, is influenced by the intracellular environment. Factors such as the presence and concentration of the target protein and E3 ligase, the activity of the ubiquitin-proteasome system, and the overall state of the cell can all impact the efficacy of PROTACs . Additionally, the stability of the compound may be affected by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
The role of Bromo-PEG5-phosphonic acid diethyl ester in biochemical reactions is primarily as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Bromo-PEG5-phosphonic acid diethyl ester on cells are largely determined by the specific PROTACs it is part of. As a component of PROTACs, it can influence cell function by inducing the degradation of specific target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bromo-PEG5-phosphonic acid diethyl ester is through its role in PROTACs . PROTACs work by binding to both a target protein and an E3 ubiquitin ligase . This causes the target protein to be ubiquitinated by the E3 ligase, marking it for degradation by the proteasome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of PEG with phosphonic acid diethyl ester, followed by bromination to introduce the bromine atom .
Industrial Production Methods
Industrial production methods for Bromo-PEG5-phosphonic acid diethyl ester involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of specialized equipment for bromination and PEG chain formation, followed by purification steps to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-PEG5-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom acts as a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving Bromo-PEG5-phosphonic acid diethyl ester include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve controlled temperatures and pH levels to optimize reaction efficiency .
Major Products Formed
The major products formed from reactions involving Bromo-PEG5-phosphonic acid diethyl ester depend on the specific reaction type. For substitution reactions, the products typically include substituted PEG-phosphonic acid diethyl esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bromo-PEG5-phosphonic acid diethyl ester include other PEG-based linkers used in PROTAC synthesis, such as:
- Bromo-PEG3-phosphonic acid diethyl ester
- Bromo-PEG4-phosphonic acid diethyl ester
- Bromo-PEG6-phosphonic acid diethyl ester
Uniqueness
Bromo-PEG5-phosphonic acid diethyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly effective in the synthesis of PROTACs compared to other PEG-based linkers .
Eigenschaften
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34BrO8P/c1-3-24-26(18,25-4-2)16-15-23-14-13-22-12-11-21-10-9-20-8-7-19-6-5-17/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKZCSJHVKMWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135221 | |
| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-41-2 | |
| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)





